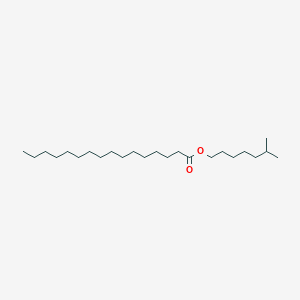

6-Methylheptyl palmitate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methylheptyl hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H48O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-18-21-24(25)26-22-19-16-17-20-23(2)3/h23H,4-22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSPFDQEYQBDNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCCCCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00909862 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106-05-8, 1341-38-4 | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylheptyl palmitate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexadecanoic acid isooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001341384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylheptyl hexadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00909862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylheptyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl palmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.251 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of 6-Methylheptyl Palmitate

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylheptyl palmitate, a wax ester, finds applications in various industries, including cosmetics and pharmaceuticals, valued for its emollient properties.[1] This technical guide provides a comprehensive overview of a robust and optimized laboratory-scale synthesis and purification of this compound. The primary synthetic route detailed is the Fischer-Speier esterification of palmitic acid and 6-methylheptanol, catalyzed by an acid. This document elucidates the mechanistic underpinnings of the reaction, provides a detailed step-by-step protocol, and explores various purification strategies to achieve high product purity. The causality behind experimental choices, self-validating protocols, and authoritative references are central to this guide, ensuring scientific integrity and practical applicability for researchers in organic synthesis and drug development.

Introduction: The Chemistry and Application of this compound

This compound is an ester formed from the long-chain saturated fatty acid, palmitic acid, and the branched-chain alcohol, 6-methylheptanol.[2][3] Its molecular structure confers desirable properties such as low polarity, high stability, and a pleasant, non-greasy feel, making it a valuable component in cosmetic formulations as a skin-conditioning agent and emollient.[1]

-

Palmitic Acid: A ubiquitous 16-carbon saturated fatty acid, it is a white, waxy solid at room temperature.[4][5] Commercially, it is derived from the hydrolysis of vegetable oils like palm oil or animal fats.[4]

-

6-Methylheptanol: A branched-chain primary alcohol, it is a colorless liquid used in the fragrance industry and as a chemical intermediate.[6]

The synthesis of this compound is a classic example of an esterification reaction, a fundamental transformation in organic chemistry.

Synthetic Strategy: Fischer-Speier Esterification

The most direct and widely employed method for synthesizing esters like this compound is the Fischer-Speier esterification. This reaction involves the acid-catalyzed condensation of a carboxylic acid (palmitic acid) and an alcohol (6-methylheptanol).[7]

Mechanism of Fischer Esterification:

The reaction proceeds via a nucleophilic acyl substitution mechanism. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester.[7]

Equilibrium Considerations:

Fischer esterification is a reversible reaction.[7] To drive the equilibrium towards the product (the ester), one of the following strategies is typically employed:

-

Use of Excess Reactant: Employing an excess of one of the reactants, usually the less expensive one (in this case, 6-methylheptanol), shifts the equilibrium to the right.[7][8]

-

Removal of Water: The continuous removal of water, a byproduct, from the reaction mixture will also drive the reaction to completion according to Le Chatelier's principle.[7] This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.

Experimental Protocol: Synthesis of this compound

This protocol details a laboratory-scale synthesis of this compound via Fischer esterification.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Purity | Source |

| Palmitic Acid | 256.42 | >98% | Commercial Supplier |

| 6-Methylheptanol | 130.23 | >97% | Commercial Supplier |

| Sulfuric Acid (conc.) | 98.08 | 98% | Commercial Supplier |

| Toluene | 92.14 | Anhydrous | Commercial Supplier |

| Sodium Bicarbonate | 84.01 | Saturated Solution | Laboratory Prepared |

| Anhydrous Sodium Sulfate | 142.04 | Granular | Commercial Supplier |

| Hexane | 86.18 | HPLC Grade | Commercial Supplier |

| Ethyl Acetate | 88.11 | HPLC Grade | Commercial Supplier |

3.2. Equipment

-

Round-bottom flask (250 mL)

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Flash chromatography setup

3.3. Step-by-Step Synthesis Procedure

dot graph Synthesis_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Reactant Charging\n- Palmitic Acid\n- 6-Methylheptanol\n- Toluene\n- Sulfuric Acid"]; B [label="2. Reflux with Water Removal\n(Dean-Stark Apparatus)"]; C [label="3. Reaction Quenching & Neutralization\n(Saturated NaHCO3)"]; D [label="4. Aqueous Workup & Extraction\n(Separatory Funnel)"]; E [label="5. Drying of Organic Layer\n(Anhydrous Na2SO4)"]; F [label="6. Solvent Removal\n(Rotary Evaporator)"]; G [label="7. Crude Product"];

A -> B [label="Heat to reflux"]; B -> C [label="Cool to RT"]; C -> D [label="Transfer to separatory funnel"]; D -> E [label="Collect organic layer"]; E -> F [label="Filter"]; F -> G [label="Concentrate"]; } caption: "Experimental workflow for the synthesis of this compound."

-

Reactant Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add palmitic acid (25.6 g, 0.1 mol), 6-methylheptanol (19.5 g, 0.15 mol, 1.5 equivalents), and toluene (100 mL).

-

Catalyst Addition: Slowly add concentrated sulfuric acid (1 mL) to the reaction mixture while stirring.

-

Reflux and Water Removal: Assemble a Dean-Stark apparatus and a reflux condenser on top of the flask. Heat the mixture to reflux using a heating mantle. Toluene and water will form an azeotrope, and the condensed water will be collected in the side arm of the Dean-Stark trap, driving the reaction to completion.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the amount of water collected. The theoretical amount of water to be collected is 1.8 mL (0.1 mol). The reaction is typically complete within 4-6 hours.

-

Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the reaction mixture to a 500 mL separatory funnel. Slowly add a saturated solution of sodium bicarbonate to neutralize the sulfuric acid catalyst. Be cautious as carbon dioxide gas will be evolved. Continue adding the bicarbonate solution until the effervescence ceases.

-

Extraction: Add deionized water (100 mL) to the separatory funnel and shake vigorously. Allow the layers to separate. The top layer is the organic phase containing the product, and the bottom layer is the aqueous phase.

-

Washing: Drain the aqueous layer. Wash the organic layer with another 100 mL of deionized water and then with 100 mL of brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the organic solution using a rotary evaporator to remove the toluene. The remaining viscous liquid is the crude this compound.

Purification Strategies

The crude product will likely contain unreacted starting materials and potentially some side products. High purity is often required for applications in drug development and high-end cosmetics. The following purification techniques are recommended.

4.1. Distillation

For larger scale purification, fractional distillation under reduced pressure can be an effective method to separate the desired ester from lower-boiling impurities like residual 6-methylheptanol and higher-boiling impurities.

4.2. Column Chromatography

For laboratory-scale purification and to achieve high purity, flash column chromatography is the method of choice.

4.2.1. Chromatographic Conditions

| Parameter | Condition |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane:Ethyl Acetate Gradient (e.g., 100:0 to 95:5) |

| Elution Monitoring | Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate) |

4.2.2. Step-by-Step Chromatography Protocol

dot graph Purification_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

A [label="1. Prepare Silica Gel Slurry"]; B [label="2. Pack Column"]; C [label="3. Load Crude Product"]; D [label="4. Elute with Solvent Gradient"]; E [label="5. Collect Fractions"]; F [label="6. Analyze Fractions by TLC"]; G [label="7. Combine Pure Fractions"]; H [label="8. Remove Solvent"]; I [label="9. Pure this compound"];

A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; } caption: "Workflow for the purification of this compound via column chromatography."

-

Column Preparation: Prepare a slurry of silica gel in hexane and carefully pack it into a glass column.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of hexane and load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with pure hexane. The less polar impurities will elute first.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by adding ethyl acetate (e.g., increasing from 1% to 5% ethyl acetate in hexane). This will help to elute the slightly more polar product.

-

Fraction Collection: Collect fractions of the eluent in test tubes.

-

TLC Analysis: Spot each fraction on a TLC plate and develop it in a suitable solvent system (e.g., 95:5 hexane:ethyl acetate). Visualize the spots using a potassium permanganate stain.

-

Pooling and Concentration: Combine the fractions that contain the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified this compound as a clear, colorless to pale yellow oil.

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl stretch (~1740 cm⁻¹).

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and confirm the molecular weight.

Safety Considerations

-

Palmitic Acid: While generally considered safe, it can cause skin and eye irritation.[9]

-

6-Methylheptanol: Flammable liquid and vapor. Causes skin and serious eye irritation.

-

Sulfuric Acid: Highly corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin. It is a suspected teratogen. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This guide has detailed a reliable and well-established method for the synthesis and purification of this compound. The Fischer-Speier esterification, coupled with purification by column chromatography, provides a robust pathway to obtain this valuable wax ester in high purity. By understanding the underlying chemical principles and adhering to the detailed protocols, researchers can confidently synthesize this compound for a variety of applications in the cosmetic and pharmaceutical industries.

References

- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]

- 2. chemwhat.com [chemwhat.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. goldenagri.com.sg [goldenagri.com.sg]

- 5. alphachem.biz [alphachem.biz]

- 6. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]

- 7. Fischer Esterification [organic-chemistry.org]

- 8. journals.iium.edu.my [journals.iium.edu.my]

- 9. specialchem.com [specialchem.com]

6-Methylheptyl Palmitate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

6-Methylheptyl palmitate, most commonly known in the industry as Isooctyl Palmitate, is a versatile ester with significant applications across the pharmaceutical, cosmetic, and industrial sectors. This guide provides an in-depth exploration of its chemical and physical properties, synthesis, applications, and safety protocols, tailored for researchers, scientists, and professionals in drug development. Its CAS Registry Number is 106-05-8, and it has a molecular formula of C24H48O2.[1][2] This document aims to be an authoritative resource, grounded in scientific principles and practical, field-proven insights.

Chemical and Physical Properties

This compound is the ester formed from the reaction of palmitic acid and 6-methylheptanol (isooctyl alcohol). It is a non-ionic surfactant.[3] Understanding its physicochemical properties is paramount for its effective application.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 106-05-8 | [1][2][3] |

| Molecular Formula | C24H48O2 | [1][2][3][4] |

| Molecular Weight | 368.64 g/mol | [4] |

| Appearance | Colorless to light yellow, transparent oily liquid | [5] |

| Odor | Slight, characteristic odor | [5] |

| Solubility | Insoluble in water; miscible with most organic solvents | [5][6] |

| Density | 0.850 - 0.860 g/cm³ at 25°C | [5] |

| Refractive Index | 1.445 - 1.447 at 25°C | [5] |

| Boiling Point | 824.37 K (Predicted) | [7] |

| Freezing Point | -2 to -5 °C | [5] |

| Saponification Value | 146 - 156 mg KOH/g | [5] |

| Acid Value | ≤0.50 mg KOH/g | [5] |

The long, branched alkyl chain of the isooctyl group combined with the long, straight chain of the palmitate moiety imparts a unique combination of properties. Its low viscosity and non-greasy feel make it a preferred emollient in topical formulations. The ester linkage is stable under normal conditions but can be hydrolyzed under strong acidic or basic conditions, a factor to consider in formulation stability studies.

Synthesis of this compound

The industrial synthesis of this compound is primarily achieved through the Fischer-Speier esterification of palmitic acid with isooctyl alcohol. This reaction is typically catalyzed by an acid.

Causality Behind Experimental Choices

The choice of catalyst is critical to the efficiency and environmental impact of the synthesis. While strong liquid acids like sulfuric acid have been traditionally used, they present challenges related to equipment corrosion, side reactions, and waste disposal.[3] Consequently, the industry is increasingly shifting towards solid acid catalysts. These catalysts, such as stannous oxalate or sulfonated zirconia, are reusable, reduce waste, and can lead to milder reaction conditions.[2][3]

The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, water, a byproduct, is continuously removed. This is often achieved by using a water-carrying agent (entrainer) and a Dean-Stark apparatus or by performing the reaction under vacuum. The molar ratio of alcohol to acid is also a key parameter; an excess of isooctyl alcohol is typically used to maximize the conversion of palmitic acid.[3]

Experimental Workflow: Solid Acid Catalyzed Esterification

Below is a generalized, step-by-step methodology for the synthesis of this compound using a solid acid catalyst.

-

Reactor Setup : A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, reflux condenser, and a Dean-Stark apparatus is assembled.

-

Reactant Charging : Palmitic acid and a molar excess of isooctyl alcohol are charged into the reactor.

-

Catalyst Addition : The solid acid catalyst (e.g., 1-5% of the total reactant mass) is added to the mixture.[2]

-

Inert Atmosphere : The reactor is purged with an inert gas, such as nitrogen, to prevent oxidation at elevated temperatures.

-

Reaction Conditions : The mixture is heated to the reaction temperature, typically between 100-180°C, with continuous stirring.[2] The water produced during the reaction is azeotropically removed using an appropriate entrainer (e.g., cyclohexane) and collected in the Dean-Stark trap.

-

Monitoring Reaction Progress : The reaction is monitored by measuring the acid value of the reaction mixture at regular intervals. The reaction is considered complete when the acid value drops to a predetermined low level.

-

Catalyst Recovery : Upon completion, the reaction mixture is cooled, and the solid catalyst is recovered by filtration for potential reuse.

-

Purification : The crude product is then purified, typically by vacuum distillation, to remove unreacted starting materials and any byproducts, yielding high-purity this compound.

Synthesis Workflow Diagram

Caption: Generalized workflow for the synthesis of this compound.

Applications in Research and Industry

The primary utility of this compound stems from its excellent emollient, solubilizing, and lubricating properties.

-

Cosmetics and Personal Care : This is the largest area of application. It is widely used in skin creams, lotions, sunscreens, and color cosmetics.[5][8] Its non-occlusive and non-greasy nature provides a smooth, soft feel to the skin. It also functions as a good solvent for many active ingredients and pigments.

-

Pharmaceuticals : In topical drug delivery systems, it can be used as a vehicle to enhance the penetration of active pharmaceutical ingredients (APIs) through the skin. Its safety profile and emollient properties make it suitable for dermatological preparations.

-

Industrial Lubricants : Its stability and lubricating properties lend it to applications in synthetic lubricants and metalworking fluids.

Safety and Handling

Based on available safety data sheets for isooctyl palmitate, the compound is generally considered to have a low hazard profile. However, standard laboratory and industrial hygiene practices should always be followed.

-

Personal Protective Equipment (PPE) :

-

Eye/Face Protection : Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection : Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection : Not typically required under normal conditions with adequate ventilation. If aerosols are generated, a respirator may be necessary.

-

-

First Aid Measures :

-

Inhalation : Move to fresh air.

-

Skin Contact : Wash off with soap and plenty of water.

-

Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes.

-

Ingestion : Rinse mouth with water. Do not induce vomiting.

-

-

Fire Safety : It is combustible. Use dry chemical, carbon dioxide, or alcohol-resistant foam for firefighting.

-

Storage : Store in a cool, dry, well-ventilated area in tightly closed containers.

Conclusion

This compound is a high-value specialty chemical with a well-established role in the cosmetics and personal care industries, and growing potential in pharmaceuticals and industrial applications. Its synthesis via esterification is a well-understood process, with modern approaches favoring environmentally benign solid acid catalysts. A thorough understanding of its physicochemical properties and safety protocols is essential for its effective and safe utilization in research and product development.

References

- 1. asianpubs.org [asianpubs.org]

- 2. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]

- 3. asianpubs.org [asianpubs.org]

- 4. exactitudeconsultancy.com [exactitudeconsultancy.com]

- 5. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 6. Isooctyl palmitate | 1341-38-4 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of the esterification of palmitic acid with isobutyl alcohol | Semantic Scholar [semanticscholar.org]

A Comprehensive Technical Guide to the Spectroscopic Characterization of 6-Methylheptyl Palmitate

This in-depth technical guide provides a detailed analysis of the spectroscopic data for 6-methylheptyl palmitate, a fatty acid ester. The following sections will delve into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights for researchers, scientists, and professionals in drug development. This guide is structured to not only present the data but also to explain the underlying principles and experimental considerations.

Introduction to this compound and Spectroscopic Analysis

This compound (C24H48O2) is an ester formed from palmitic acid, a common saturated fatty acid, and 6-methylheptanol.[1][2][3] Its structure combines a long, straight alkyl chain from the fatty acid with a branched alkyl chain from the alcohol. Spectroscopic analysis is crucial for confirming the identity and purity of such molecules. Techniques like NMR, IR, and MS provide a detailed picture of the molecular structure, functional groups, and molecular weight.

The following sections will provide a comprehensive overview of the expected spectroscopic data for this compound, based on established principles and data from analogous fatty acid esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of this compound.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a fatty acid ester like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of a deuterated solvent, typically chloroform-d (CDCl₃), in a 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure good signal dispersion. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of at least 1-2 seconds, and a spectral width that covers the expected range of chemical shifts (typically 0-10 ppm).

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument. Proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. The signals can be broadly divided into those from the palmitate chain and those from the 6-methylheptyl chain.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-a | ~0.88 | Triplet | 3H |

| H-b | ~1.25 | Multiplet | ~24H |

| H-c | ~1.62 | Quintet | 2H |

| H-d | ~2.28 | Triplet | 2H |

| H-e | ~4.05 | Triplet | 2H |

| H-f | ~1.55 | Multiplet | 2H |

| H-g | ~1.18 | Multiplet | ~6H |

| H-h | ~1.50 | Multiplet | 1H |

| H-i | ~0.86 | Doublet | 6H |

Interpretation of the ¹H NMR Spectrum:

-

Palmitate Chain:

-

The terminal methyl group (H-a) of the palmitate chain is expected to appear as a triplet around 0.88 ppm.

-

The long chain of methylene groups (H-b) will produce a large, broad signal around 1.25 ppm.

-

The methylene group β to the carbonyl (H-c) will be slightly downfield around 1.62 ppm.

-

The methylene group α to the carbonyl (H-d) is the most deshielded in the fatty acid chain, appearing as a triplet around 2.28 ppm due to the electron-withdrawing effect of the ester group.

-

-

6-Methylheptyl Chain:

-

The two methyl groups of the isopropyl moiety (H-i) are expected to be a doublet around 0.86 ppm.

-

The methine proton (H-h) will be a multiplet further downfield.

-

The methylene group attached to the ester oxygen (H-e) is the most deshielded in the alcohol portion, appearing as a triplet around 4.05 ppm.

-

The remaining methylene groups (H-f, H-g) will have signals in the aliphatic region, with their exact chemical shifts and multiplicities determined by their proximity to the ester and the branching point.

-

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule.

| Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 (C=O) | ~174 |

| C-2 | ~34 |

| C-3 | ~25 |

| C-4 to C-13 | ~29-30 |

| C-14 | ~32 |

| C-15 | ~23 |

| C-16 | ~14 |

| C-1' | ~64 |

| C-2' | ~29 |

| C-3' | ~26 |

| C-4' | ~39 |

| C-5' | ~28 |

| C-6' | ~22 |

| C-7' | ~22 |

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the ester (C-1) is the most downfield signal, expected around 174 ppm.[4]

-

The carbons of the long palmitate chain will appear in the range of 14-34 ppm. The terminal methyl carbon (C-16) will be the most upfield signal around 14 ppm.[4]

-

The carbon attached to the ester oxygen (C-1') in the alcohol moiety will be significantly deshielded, appearing around 64 ppm.

-

The carbons of the branched 6-methylheptyl group will have distinct chemical shifts, with the methyl carbons (C-6' and C-7') appearing upfield around 22 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by features characteristic of a long-chain aliphatic ester.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared.

-

Data Acquisition: The spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Data

The NIST WebBook provides an IR spectrum for "Palmitic acid, iso octyl ester," which is a synonym for this compound.[5] The key absorption bands are:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2925, ~2855 | Strong | C-H stretching (aliphatic CH₂, CH₃) |

| ~1740 | Strong | C=O stretching (ester) |

| ~1465 | Medium | C-H bending (CH₂) |

| ~1375 | Medium | C-H bending (CH₃) |

| ~1170 | Strong | C-O stretching (ester) |

Interpretation of the IR Spectrum:

-

The most prominent feature is the strong absorption band around 1740 cm⁻¹ , which is characteristic of the carbonyl (C=O) stretch of a saturated ester.[6]

-

The strong bands around 2925 cm⁻¹ and 2855 cm⁻¹ are due to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the long alkyl chains.[7][8]

-

The strong band around 1170 cm⁻¹ is attributed to the C-O stretching vibration of the ester group.

-

The absorptions around 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the CH₂ and CH₃ groups, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or, more commonly, through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: Electron Ionization (EI) is a common method for GC-MS analysis of fatty acid esters.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Mass Spectral Data (Predicted)

For this compound (Molecular Weight: 368.6 g/mol ), the following features are expected in the EI mass spectrum:[2][5]

-

Molecular Ion (M⁺): A peak corresponding to the molecular ion at m/z 368 may be observed, although it might be weak or absent in EI spectra of long-chain esters.

-

Key Fragmentations:

-

McLafferty Rearrangement: Fatty acid esters are known to undergo a characteristic McLafferty rearrangement, which for a methyl ester gives a prominent peak at m/z 74. For this compound, this rearrangement would involve the transfer of a hydrogen from the palmitate chain to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a charged enol.

-

Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group can result in the loss of the alkoxy group (-OR) to give an acylium ion. In this case, loss of the 6-methylheptyloxy radical would lead to a peak at m/z 239 .

-

Cleavage of the C-O bond can also occur, leading to a fragment corresponding to the 6-methylheptyl cation at m/z 113 .

-

The fragmentation of the long alkyl chains will produce a series of hydrocarbon fragments separated by 14 mass units (CH₂).

-

dot graph { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

M [label="[C24H48O2]+•\nm/z = 368", pos="0,0!"]; F1 [label="[C16H31O]+ \nm/z = 239", pos="-2,-1.5!"]; F2 [label="[C8H17]+ \nm/z = 113", pos="2,-1.5!"];

M -> F1 [label="- •OC8H17"]; M -> F2 [label="- C15H31COO•"]; } caption: "Predicted key fragmentations of this compound in EI-MS."

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The predicted data, based on established spectroscopic principles and analysis of similar compounds, offers a reliable reference for researchers and scientists. The characteristic signals in each spectrum, from the ester carbonyl stretch in the IR to the specific chemical shifts in the NMR and the fragmentation patterns in the mass spectrum, together provide unambiguous confirmation of the molecule's identity.

References

- 1. chembk.com [chembk.com]

- 2. chemwhat.com [chemwhat.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 5. Palmitic acid, iso octyl ester [webbook.nist.gov]

- 6. "Synthesis and characterization of biodegradable palm palmitic acid bas" by ABD AL-WALI JAPIR, NADIA SALIH et al. [journals.tubitak.gov.tr]

- 7. spectrometrics.com [spectrometrics.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Toxicological Profile of 6-Methylheptyl Palmitate

Introduction

6-Methylheptyl palmitate, also known as isooctyl palmitate, is a branched-chain ester that functions as an emollient and skin-conditioning agent in a variety of cosmetic and personal care products.[1] Its molecular structure, characterized by a C16 fatty acid (palmitic acid) and a C8 branched alcohol (6-methylheptanol), imparts a desirable non-oily feel and effective moisturization properties. As with any cosmetic ingredient, a thorough evaluation of its toxicological profile is paramount to ensure consumer safety. This technical guide provides a comprehensive framework for assessing the safety of this compound, grounded in established principles of in vitro toxicology and internationally recognized testing guidelines. Due to the limited publicly available toxicological data specific to this compound, this document outlines a robust, scientifically-driven testing strategy that aligns with current regulatory expectations for cosmetic ingredients.

Physicochemical Properties and Metabolic Considerations

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting toxicological studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 106-05-8 | [2][3][4][5] |

| Molecular Formula | C24H48O2 | [2][3][4] |

| Molecular Weight | 368.64 g/mol | [2][3][4] |

| IUPAC Name | 6-methylheptyl hexadecanoate | [6] |

| Synonyms | Isooctyl palmitate, Palmitic acid, isooctyl ester | [2][4] |

Metabolic Fate: A Predictive Analysis

In the absence of specific metabolic data for this compound, a logical starting point is to consider the metabolic fate of similar long-chain fatty acid esters. It is anticipated that upon dermal absorption, this compound would undergo enzymatic hydrolysis by esterases present in the skin, yielding palmitic acid and 6-methylheptanol.

Palmitic acid is a ubiquitous saturated fatty acid in the human body and is readily metabolized through the β-oxidation pathway to produce acetyl-CoA, which can then enter the citric acid cycle for energy production. 6-methylheptanol, a branched-chain primary alcohol, is expected to be oxidized to its corresponding aldehyde and then to 6-methylheptanoic acid. This branched-chain fatty acid can also be further metabolized. The key consideration from a toxicological perspective is whether the parent compound or its metabolites could pose a risk.

Caption: Predicted metabolic pathway of this compound in the skin.

Core Toxicological Endpoints: An In Vitro Approach

The current regulatory landscape for cosmetics, particularly in the European Union, mandates a move away from animal testing.[7][8][9] Therefore, a modern toxicological assessment relies heavily on a battery of validated in vitro and in chemico methods. The major toxicological endpoints to be assessed for a cosmetic ingredient like this compound include skin irritation, skin sensitization, eye irritation, and genotoxicity.[7][10]

Skin Irritation

Skin irritation is defined as the production of reversible inflammatory changes in the skin following the application of a test substance.[11][12] The recommended in vitro method is the Reconstructed Human Epidermis (RhE) test, as described in OECD Test Guideline 439.[12][13][14]

-

Tissue Preparation: Commercially available RhE models are equilibrated in 6-well plates containing maintenance medium.[13]

-

Application of Test Substance: A defined amount of this compound is applied topically to the surface of the RhE tissue.

-

Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), after which they are thoroughly rinsed and transferred to fresh medium for a post-exposure incubation period (e.g., 24-42 hours).[15]

-

Viability Assessment: Tissue viability is determined using the MTT assay. Viable cells reduce the yellow MTT tetrazolium salt to a blue formazan product, which is then extracted and quantified spectrophotometrically.

-

Data Interpretation: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as a skin irritant if the mean tissue viability is reduced to ≤ 50%.[12][13]

Table 2: Interpretation of In Vitro Skin Irritation Results (OECD TG 439)

| Mean Tissue Viability | Classification |

| > 50% | Non-irritant (UN GHS No Category) |

| ≤ 50% | Irritant (UN GHS Category 2) |

Skin Sensitization

Skin sensitization is an allergic response mediated by the immune system following skin contact with a substance. The assessment of skin sensitization potential is now based on the Adverse Outcome Pathway (AOP), which outlines the key events from the initial molecular interaction to the adverse health effect.[9] A battery of in vitro tests targeting different key events is recommended.

A sequential testing strategy is proposed to evaluate the skin sensitization potential of this compound.

Caption: AOP for skin sensitization and corresponding in vitro tests.

-

Principle: This in chemico assay quantifies the reactivity of a test substance with synthetic peptides containing cysteine or lysine, mimicking the covalent binding to skin proteins (Key Event 1).

-

Procedure: this compound is incubated with the synthetic peptides for a defined period.

-

Analysis: The remaining concentration of the non-depleted peptides is measured by high-performance liquid chromatography (HPLC).

-

Data Interpretation: The percentage of peptide depletion is calculated. A mean cysteine and lysine depletion of ≥ 6.38% is indicative of reactivity.

-

Principle: This assay measures the activation of the Keap1-Nrf2-ARE antioxidant response element pathway in a human keratinocyte cell line (Key Event 2).

-

Procedure: Keratinocytes are exposed to various concentrations of this compound for 48 hours.

-

Analysis: The induction of a luciferase reporter gene under the control of the ARE element is measured.

-

Data Interpretation: A substance is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (Imax > 1.5) at a concentration that maintains cell viability above 70%.

-

Principle: This assay measures the expression of cell surface markers (CD86 and CD54) associated with dendritic cell activation (Key Event 3) in a human monocytic cell line (THP-1).

-

Procedure: THP-1 cells are exposed to this compound for 24 hours.

-

Analysis: The expression of CD86 and CD54 is quantified by flow cytometry.

-

Data Interpretation: A substance is considered a sensitizer if the expression of CD86 and/or CD54 increases above a defined threshold (Relative Fluorescence Intensity ≥ 150% for CD86 or ≥ 200% for CD54) at a concentration that maintains cell viability above 50%.

Table 3: Integrated Assessment of Skin Sensitization Potential

| Test | Endpoint | Positive Result |

| DPRA | Peptide Depletion | Mean depletion ≥ 6.38% |

| KeratinoSens™ | Nrf2 Pathway Activation | Imax > 1.5 |

| h-CLAT | CD86/CD54 Expression | RFI ≥ 150% (CD86) or ≥ 200% (CD54) |

A weight-of-evidence approach, considering the results from these assays, is used to conclude on the skin sensitization potential of this compound. A "two out of three" approach is often employed for classification.[9]

Eye Irritation

The potential for a cosmetic ingredient to cause eye irritation or serious eye damage is a critical safety endpoint. Validated in vitro methods that model different parts of the eye are available.

-

Principle: This assay uses isolated bovine corneas to assess the potential of a substance to cause corneal damage.

-

Procedure: this compound is applied to the epithelial surface of the cornea.

-

Analysis: Two endpoints are measured: corneal opacity (light scattering) and permeability (passage of fluorescein dye).

-

Data Interpretation: An in vitro irritancy score is calculated based on the opacity and permeability values. This score is used to classify the substance's eye irritation potential.

Genotoxicity

Genotoxicity assays are designed to detect substances that can induce genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of in vitro tests is recommended.[9]

-

Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes involved in histidine or tryptophan synthesis, respectively. It detects gene mutations (point mutations and frameshifts).

-

Procedure: The bacterial strains are exposed to this compound with and without an exogenous metabolic activation system (S9 mix).

-

Analysis: The number of revertant colonies (bacteria that have regained the ability to synthesize the amino acid) is counted.

-

Data Interpretation: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies above a defined background level.

-

Principle: This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.

-

Procedure: Mammalian cells are exposed to this compound with and without metabolic activation.

-

Analysis: The frequency of micronucleated cells is determined by microscopic analysis.

-

Data Interpretation: A substance is considered genotoxic if it induces a significant, concentration-dependent increase in the frequency of micronucleated cells.

Conclusion

References

- 1. methylheptyl palmitate, 55194-81-5 [thegoodscentscompany.com]

- 2. chemwhat.com [chemwhat.com]

- 3. chembk.com [chembk.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound CAS#: 106-05-8 [m.chemicalbook.com]

- 6. Isooctyl palmitate | C24H48O2 | CID 14934 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Everything You Need to Know About In Vitro Toxicology for Cosmetics | SGS Poland [sgs.com]

- 8. In vitro testing strategy for assessing the skin sensitizing potential of "difficult to test" cosmetic ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Everything you always wanted to know about in vitro toxicology for cosmetics [cosmeticsbusiness.com]

- 10. criver.com [criver.com]

- 11. siesascs.edu.in [siesascs.edu.in]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. mbresearch.com [mbresearch.com]

- 14. oecd.org [oecd.org]

- 15. dermatest.com [dermatest.com]

Methodological & Application

Synthesis of Iso-octyl Palmitate Using Solid Acid Catalysts: Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive overview of the synthesis of iso-octyl palmitate, a widely used emollient and lubricant, through heterogeneous catalysis. It details the significant advantages of using solid acid catalysts over traditional homogeneous systems, including enhanced reusability, simplified product purification, reduced equipment corrosion, and improved environmental footprint. We present detailed, field-tested protocols for catalyst preparation, the esterification reaction, product analysis, and catalyst regeneration. By explaining the causality behind experimental choices and providing a framework for process optimization, this document serves as an essential resource for researchers aiming to implement greener and more efficient chemical synthesis routes.

Introduction: The Shift Towards Greener Ester Synthesis

Iso-octyl palmitate (IOP) is an important ester derived from palmitic acid and iso-octyl alcohol. Due to its excellent properties as an emollient, texture enhancer, and lubricant, it finds extensive applications in the cosmetics, personal care, and industrial lubricants sectors.[1][2] The commercial production of IOP traditionally relies on the Fischer esterification reaction, which is catalyzed by strong liquid acids like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.[1]

While effective, these homogeneous catalysts present significant downstream challenges.[1][3] These include:

-

Corrosion: The acidic nature of the catalysts necessitates specialized, corrosion-resistant reactors.

-

Difficult Separation: The catalyst remains in the product mixture, requiring complex neutralization and washing steps.

-

Waste Generation: Neutralization produces large quantities of salt-laden wastewater, posing an environmental disposal problem.

-

Side Reactions: The strong oxidizing nature of some liquid acids can lead to undesirable by-products.[1]

To overcome these limitations, the field is rapidly moving towards "green" chemistry principles, with a focus on heterogeneous catalysis. Solid acid catalysts have emerged as a superior alternative, offering a robust, efficient, and environmentally benign pathway for ester synthesis.[4][5][6] Their key advantages include being non-corrosive, easily separable from the reaction mixture by simple filtration, and having the potential for regeneration and reuse, which significantly reduces processing costs and environmental impact.[5][6][7]

The Mechanism of Solid Acid-Catalyzed Esterification

The synthesis of iso-octyl palmitate is a reversible esterification reaction. The role of the acid catalyst is to accelerate the attainment of equilibrium. Solid acid catalysts achieve this by providing active sites on their surface. These sites are primarily of two types: Brønsted acid sites, which are proton (H⁺) donors, and Lewis acid sites, which are electron-pair acceptors.[4][8] For esterification, Brønsted acidity is considered particularly crucial.[9][10]

The reaction mechanism on a solid acid surface follows several key steps, as outlined in the classic Fischer esterification pathway:

-

Protonation: The carboxylic acid group of palmitic acid is protonated by a Brønsted acid site (e.g., a sulfonic acid group, -SO₃H) on the catalyst surface. This enhances the electrophilicity of the carbonyl carbon.[11]

-

Nucleophilic Attack: A molecule of iso-octyl alcohol acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[11]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Water Elimination: The intermediate eliminates a molecule of water (a good leaving group) to form a protonated ester.

-

Deprotonation: The protonated ester is deprotonated, regenerating the active site on the catalyst and releasing the final product, iso-octyl palmitate.[11]

To drive the reaction towards the product side, the water generated during the reaction must be continuously removed from the system.[1][12]

Caption: General mechanism for solid acid-catalyzed esterification.

Selecting a Solid Acid Catalyst

The choice of catalyst is critical and depends on factors like thermal stability, acid strength, surface area, and cost. Several classes of solid acids have proven effective for fatty acid esterification.

| Catalyst Type | Key Features | Advantages | Disadvantages |

| Sulfated Zirconia (SZ) | Exhibits "superacidic" properties due to strong Brønsted and Lewis acid sites.[4] | High catalytic activity even at low concentrations.[9][10] Good thermal stability.[13] | Activity can be sensitive to preparation method and calcination temperature.[10] |

| Ion-Exchange Resins | Macroporous polymer beads (e.g., polystyrene) functionalized with sulfonic acid (-SO₃H) groups.[14] | High density of Brønsted acid sites. Widely available and cost-effective (e.g., Amberlyst-15).[3][15] | Limited thermal stability (typically < 150°C).[15] Activity can be inhibited by water.[16] |

| Stannous Oxalate (SnC₂O₄) | A water-tolerant solid acid with a unique chelate molecular structure.[1][2] | High catalytic activity and stability. Hydrophobic nature makes it less susceptible to water inhibition.[12] | Less common than other types; may require synthesis. |

Protocols for Catalyst Preparation and Characterization

Protocol 1: Preparation of Sulfated Zirconia (SZ)

This protocol is based on a common impregnation method to generate a highly acidic catalyst.[4]

-

Precursor: Start with zirconium dioxide (ZrO₂) powder.

-

Sulfation: Suspend the ZrO₂ powder in a 0.5 M sulfuric acid (H₂SO₄) solution. A typical ratio is 1 gram of ZrO₂ per 10 mL of acid solution.

-

Impregnation: Stir the suspension vigorously at room temperature for 3-4 hours to ensure uniform impregnation of sulfate ions.

-

Separation: Separate the solid material by centrifugation or filtration.

-

Drying: Dry the catalyst in an oven at 110°C for 12 hours to remove water.

-

Calcination: Calcine the dried powder in a furnace at a high temperature (e.g., 600-700°C) for 4-5 hours.[10] This step is crucial for forming the active crystalline phase and strong acid sites. The final properties are highly dependent on the calcination temperature.[10]

Protocol 2: Pre-treatment of Amberlyst-15 Resin

Commercial resins often require activation to remove impurities and ensure maximum activity.[15]

-

Washing: Wash the Amberlyst-15 beads thoroughly with methanol to remove any organic impurities from the pores.

-

Acid Wash: Soak the resin in a dilute solution of hydrochloric acid (e.g., 1 M HCl) for 1 hour to ensure full protonation of the sulfonic acid sites.

-

Rinse: Rinse the beads with deionized water until the washings are neutral (pH 7).

-

Drying: Dry the activated resin in a vacuum oven at a moderate temperature (e.g., 80-90°C) overnight. Do not exceed the manufacturer's recommended temperature limit to avoid thermal degradation.

Catalyst Characterization

To ensure catalyst quality and understand structure-activity relationships, several characterization techniques are essential:

-

Temperature-Programmed Desorption of Ammonia (NH₃-TPD): This is a primary technique used to quantify the total number of acid sites and determine the distribution of acid strengths (weak, moderate, strong).[4]

-

X-ray Diffraction (XRD): Used to identify the crystalline phase of the catalyst support (e.g., tetragonal phase in active SZ).[13]

-

N₂ Physisorption (BET/BJH): Determines the specific surface area, pore volume, and pore size distribution, which are critical for reactant accessibility to the active sites.[13]

Experimental Protocol: Synthesis of Iso-octyl Palmitate

This protocol outlines a general procedure for the synthesis of IOP in a laboratory setting.

Materials and Equipment:

-

Palmitic acid (reagent grade)

-

Iso-octyl alcohol (2-ethylhexanol)

-

Solid acid catalyst (e.g., prepared SZ or activated Amberlyst-15)

-

Water-carrying agent (entrainer), e.g., cyclohexane or toluene[1][12]

-

Sodium carbonate (Na₂CO₃) solution (for neutralization)

-

Deionized water

-

Anhydrous sodium sulfate (for drying)

-

Three-neck round-bottom flask, magnetic stirrer, heating mantle with temperature controller, reflux condenser, and a Dean-Stark apparatus (or similar water separator).

-

Rotary evaporator.

Caption: Experimental workflow for IOP synthesis.

Procedure:

-

Reaction Setup: Assemble the reaction apparatus in a fume hood.

-

Charging Reactants: In the three-neck flask, add palmitic acid, a portion of the iso-octyl alcohol, and the water-carrying agent. An optimized molar ratio of isooctanol to palmitic acid is reported to be around 1.8:1.[1][2]

-

Heating: Begin stirring and heat the mixture until the palmitic acid melts completely.

-

Catalyst Addition: Add the pre-weighed solid acid catalyst. A typical catalyst loading is 1-5% of the total reactant mass.[12]

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 150°C).[1][2] The water produced will be azeotropically removed by the entrainer and collected in the Dean-Stark trap. The reaction is monitored by the amount of water collected and is typically complete when no more water is evolved (usually 2.5-6 hours).[1][12]

-

Catalyst Separation: After cooling the mixture to room temperature, separate the solid catalyst by filtration. The recovered catalyst should be washed and dried for reuse.

-

Purification: a. Transfer the crude product to a separatory funnel. b. Neutralize any remaining acidity by washing with a dilute sodium carbonate solution, followed by several washes with distilled water until the aqueous layer is neutral.[1] c. Dry the organic layer over anhydrous sodium sulfate. d. Remove the entrainer and excess iso-octyl alcohol under reduced pressure using a rotary evaporator to obtain the pure iso-octyl palmitate.[1]

Optimization of Reaction Parameters

The efficiency of the synthesis is highly dependent on several parameters. Understanding their influence is key to maximizing yield and reaction rate.

| Parameter | Typical Range | Rationale and Effect on Reaction |

| Molar Ratio (Alcohol:Acid) | 1.5:1 to 4:1 | Esterification is a reversible reaction. Using an excess of alcohol shifts the equilibrium towards the product side, increasing the conversion of palmitic acid.[1][17] However, a very large excess increases recovery and purification costs. |

| Catalyst Loading | 1% - 5% (w/w) | Increasing the catalyst amount generally increases the reaction rate by providing more active sites.[1] Beyond an optimal point, the increase may become negligible, and it can complicate stirring and filtration. Excess catalyst may also promote side reactions.[1] |

| Reaction Temperature | 120°C - 180°C | Higher temperatures increase the reaction rate according to Arrhenius kinetics.[15] The temperature should be high enough for efficient water removal but below the decomposition temperature of the reactants, product, and catalyst (especially for resins). |

| Water Removal | Continuous | The continuous removal of water via a Dean-Stark trap is critical to prevent the reverse hydrolysis reaction and drive the equilibrium towards near-complete conversion of the limiting reactant (palmitic acid).[1] |

An optimized set of conditions reported for a stannous oxalate catalyst was a reaction time of 2.5 hours, a molar ratio of 1.8:1 (isooctanol to palmitic acid), a catalyst dosage of 2.0%, and a temperature of 150°C.[1][2]

Product Analysis and Characterization

Confirming the conversion of reactants and the purity of the final product is a critical final step.

-

Acid Value Titration: The conversion of palmitic acid can be quantified by measuring the acid value of the reaction mixture over time. This involves titrating a sample with a standardized potassium hydroxide (KOH) solution.[12] A lower acid value indicates higher conversion.

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used for structural confirmation. The spectrum of the product should show the disappearance of the broad O-H stretch from the carboxylic acid (~3000 cm⁻¹) and the appearance of a strong C=O ester stretch (~1740 cm⁻¹) and C-O stretches (~1170 cm⁻¹).[1]

-

Gas Chromatography (GC): GC is the preferred method for determining the purity of the final product and quantifying any remaining reactants or by-products.[1]

Catalyst Reusability and Regeneration

A key advantage of solid catalysts is their potential for reuse, which is vital for economic viability.

Recovery and Reuse Protocol:

-

After the reaction, recover the catalyst by filtration.

-

Wash the recovered catalyst thoroughly with a solvent like methanol or acetone to remove any adsorbed organic species from its surface.

-

Dry the catalyst in an oven (at an appropriate temperature) before reusing it in a subsequent batch.

Studies on catalysts like sulfated zirconia and Amberlyst-15 have demonstrated good reusability for several cycles, sometimes with only a minor loss in activity.[16][18] Catalyst deactivation can occur through poisoning of acid sites, blocking of pores by carbonaceous deposits (coking), or leaching of the active species (e.g., sulfate groups) into the reaction medium.[13] If significant deactivation is observed, a regeneration step, such as calcination at high temperature for inorganic catalysts, may be required to restore activity.[18]

Conclusion

The synthesis of iso-octyl palmitate via heterogeneous catalysis offers a compelling alternative to traditional methods, aligning with the principles of green and sustainable chemistry. Solid acids like sulfated zirconia and Amberlyst-15 provide high activity, selectivity, and the crucial advantages of easy separation and reusability. By carefully selecting the catalyst and optimizing key reaction parameters such as temperature, reactant molar ratio, and efficient water removal, researchers can achieve high yields of pure product while minimizing waste and operational complexity. The protocols and insights provided herein offer a solid foundation for the successful implementation of this modern synthetic strategy.

References

- 1. asianpubs.org [asianpubs.org]

- 2. asianpubs.org [asianpubs.org]

- 3. scispace.com [scispace.com]

- 4. benchchem.com [benchchem.com]

- 5. article.sapub.org [article.sapub.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 10. Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C2CY20462B [pubs.rsc.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. CN101747187B - Method for preparing iso-octyl palmitate - Google Patents [patents.google.com]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. matec-conferences.org [matec-conferences.org]

- 16. researchgate.net [researchgate.net]

- 17. journals.iium.edu.my [journals.iium.edu.my]

- 18. researchgate.net [researchgate.net]

High-performance liquid chromatography for fatty acid ester separation.

An In-Depth Technical Guide to the High-Performance Liquid Chromatography of Fatty Acid Esters

Authored by: A Senior Application Scientist

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the separation and analysis of fatty acid esters using High-Performance Liquid Chromatography (HPLC). We will delve into the fundamental principles, methodological choices, detailed protocols, and troubleshooting strategies, moving beyond a simple recitation of steps to explain the causality behind each experimental decision.

The Rationale for HPLC in Fatty Acid Ester Analysis

Fatty acids are fundamental biological molecules, but their analysis is often complicated by their physical properties. Esterification, typically to methyl esters (Fatty Acid Methyl Esters or FAMEs) or ethyl esters (FAEEs), is a common derivatization strategy that reduces their polarity and increases their volatility, making them more amenable to chromatographic separation. While Gas Chromatography (GC) has traditionally been the workhorse for FAME analysis, HPLC offers distinct advantages, particularly for separating isomers and analyzing less volatile or thermally labile compounds.[1][2][3] HPLC is especially powerful for separating fatty acid esters based on chain length, degree of unsaturation, and even the position of double bonds.[3][4]

The choice between these powerful techniques is often dictated by the specific analytical question. The following workflow illustrates the key decision points and procedural steps in a typical HPLC-based analysis of fatty acid esters.

Caption: General workflow for fatty acid ester analysis by HPLC.

Foundational Principles: Choosing the Right Chromatographic Mode

The separation of fatty acid esters in HPLC is governed by the partitioning of analytes between a liquid mobile phase and a solid stationary phase. The choice of these phases dictates the separation mechanism.

Reversed-Phase (RP-HPLC): The Workhorse Method

Reversed-phase is the most common mode for fatty acid ester analysis.

-

Principle of Separation: RP-HPLC utilizes a non-polar stationary phase (typically C18 or C8 alkyl chains bonded to silica) and a polar mobile phase (commonly mixtures of acetonitrile and/or methanol with water).[5] Fatty acid esters are separated primarily based on their hydrophobicity. Longer alkyl chains and fewer double bonds result in increased retention time.[4]

-

Why It Works So Well: The elution order is predictable. For a homologous series of FAMEs, retention time increases with the number of carbon atoms. For FAMEs with the same carbon number, retention time decreases with an increasing number of double bonds because the double bonds introduce a slight polarity and a kink in the chain, reducing the effective hydrophobic interaction with the stationary phase.

-

Typical Columns: Octadecylsilyl (ODS or C18) columns are the standard choice, offering excellent resolving power for a wide range of fatty acid esters.[6] Column dimensions of 250 mm x 4.6 mm with 5 µm particles are common for standard analyses.[6]

Normal-Phase (NP-HPLC): For Class Separations and Isomers

While less common for general FAME profiling, normal-phase HPLC has specific, powerful applications.

-

Principle of Separation: NP-HPLC employs a polar stationary phase (like silica or cyano-propyl) and a non-polar mobile phase (e.g., hexane-based mixtures).[7][8] Separation is based on the polarity of the analytes. It is particularly effective for separating different lipid classes (e.g., triacylglycerols from diacylglycerols) or fatty acids containing polar functional groups like hydroxyl groups.[7][9]

-

Causality in Application: This mode is chosen when the goal is not to separate every single FAME, but rather to isolate specific classes of lipids or isomers whose polarity differs significantly. For instance, it can be used to separate hydroxy and non-hydroxy neutral lipid classes.[9]

The Critical Choice: Detection Systems

Since most fatty acid esters lack a strong UV chromophore, selecting the right detector is paramount for achieving the desired sensitivity and specificity.

Caption: Decision tree for selecting an HPLC detector.

Data Presentation: Comparison of Common HPLC Detectors

| Detector Type | Principle | Advantages | Disadvantages | Ideal For |

| UV-Vis | Measures absorbance of light by the analyte. | Robust, simple, good linearity, inexpensive. | Requires a chromophore; low sensitivity for underivatized FAMEs unless using low wavelengths (192-205 nm).[4][6] | Quantifying FAMEs with natural (e.g., conjugated) or derivatized chromophores. |

| Evaporative Light Scattering (ELSD) | Nebulizes eluent, evaporates the mobile phase, and measures light scattered by the remaining analyte particles.[10] | Universal detection for any non-volatile analyte.[10] Compatible with gradients. Good for lipids without chromophores.[11] | Destructive, non-linear response can complicate quantification, less sensitive for volatile compounds.[12] | General purpose analysis of lipid mixtures, especially when analytes lack a UV chromophore.[13] |

| Mass Spectrometry (MS) | Ionizes analytes and separates them based on their mass-to-charge ratio. | High sensitivity and selectivity. Provides structural information for identification.[14][15] | Higher cost and complexity. Ionization efficiency can vary between compounds. | Definitive identification of FAMEs in complex mixtures and trace-level quantification.[16][17] |

Experimental Protocols: A Self-Validating System

The trustworthiness of any analytical result begins with a robust and reproducible protocol. Here, we provide detailed, field-proven methodologies.

Protocol 1: Sample Preparation via Transesterification

The goal is to convert fatty acids from glycerolipids into their corresponding methyl esters (FAMEs). This is a critical step, as free fatty acids can exhibit poor peak shape in RP-HPLC.[18]

Rationale: Acid- or base-catalyzed transesterification is a standard and efficient method for preparing FAMEs from oils and fats for subsequent chromatographic analysis.[19][20][21]

Step-by-Step Methodology:

-

Sample Aliquoting: Weigh approximately 25-50 mg of the lipid extract or oil into a screw-cap glass tube.

-

Internal Standard Spiking: Add a known amount of an internal standard (e.g., methyl heptadecanoate, C17:0), which is not expected to be present in the sample. This is crucial for accurate quantification.

-

Base-Catalyzed Transmethylation:

-

Add 1 mL of hexane to dissolve the oil.

-

Add 200 µL of 2 M potassium hydroxide (KOH) in methanol.

-

Cap the tube tightly and vortex vigorously for 1 minute at room temperature.[21]

-

-

Phase Separation: Centrifuge the tube at 2000 x g for 5 minutes to separate the layers.

-

Collection: Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for HPLC analysis.

-

Dilution: Dilute the sample with the mobile phase starting condition (e.g., acetonitrile/water) to ensure compatibility with the HPLC system and avoid peak distortion.[22]

Protocol 2: RP-HPLC Method for FAME Separation

This protocol is optimized for the separation of a complex mixture of FAMEs using a C18 column with UV or ELSD detection.

Instrumentation and Consumables:

-

HPLC System: A system capable of binary gradient elution.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6]

-

Detector: UV Detector set at 205 nm or an ELSD (Nebulizer: 30°C, Evaporator: 40°C, Gas Flow: 1.5 L/min).[11][23]

-

Mobile Phase A: Acetonitrile

-

Mobile Phase B: Water

-

Sample Diluent: Acetonitrile/Water (80:20, v/v)

Step-by-Step Methodology:

-

System Equilibration: Equilibrate the column with the initial mobile phase composition (80% A) for at least 20 minutes or until a stable baseline is achieved.

-

Injection: Inject 10 µL of the prepared FAME sample.

-

Chromatographic Run: Execute the gradient elution program as detailed in the table below. The gradient is designed to first elute the more polar (more unsaturated, shorter chain) FAMEs and then ramp up the organic content to elute the highly non-polar (saturated, longer chain) FAMEs.

-

Data Acquisition: Collect data for the entire duration of the run.

-

Column Re-equilibration: After each run, return to the initial conditions and hold for 5-10 minutes to prepare the column for the next injection.

Data Presentation: Gradient Elution Program

| Time (minutes) | Flow Rate (mL/min) | % Mobile Phase A (Acetonitrile) | % Mobile Phase B (Water) | Curve |

| 0.0 | 1.0 | 80 | 20 | Initial |

| 25.0 | 1.0 | 100 | 0 | Linear |

| 35.0 | 1.0 | 100 | 0 | Hold |

| 35.1 | 1.0 | 80 | 20 | Step |

| 45.0 | 1.0 | 80 | 20 | Hold |

Method Validation: The protocol's trustworthiness is established through validation. Calibration curves should be constructed for each FAME standard, plotting peak area against concentration to demonstrate linearity (r² > 0.99).[6][24] Precision is assessed by calculating the relative standard deviation (RSD) of replicate injections, which should be <3%.[6][24] Accuracy can be determined via recovery studies of spiked samples.[24][25]

Troubleshooting: A Field-Proven Guide

Even with a robust protocol, issues can arise. A systematic approach to troubleshooting is essential to minimize downtime.[26][27]

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High System Pressure | 1. Blockage in the column inlet frit or tubing. 2. Particulate matter from unfiltered samples. 3. Mobile phase precipitation. | 1. Reverse-flush the column (disconnect from detector first). 2. Ensure all samples and mobile phases are filtered (0.45 or 0.22 µm). 3. Use a guard column to protect the analytical column.[22] |

| Poor Peak Shape (Tailing or Fronting) | 1. Sample overload. 2. Sample solvent is stronger than the mobile phase. 3. Column degradation or contamination. 4. Co-elution of analytes.[18] | 1. Dilute the sample. 2. Dissolve the sample in the initial mobile phase.[22] 3. Wash the column with a strong solvent (e.g., isopropanol) or replace it. |

| Retention Time Drift | 1. Inconsistent mobile phase composition. 2. Column temperature fluctuations. 3. Column aging/equilibration issues. | 1. Prepare fresh mobile phase daily and ensure proper mixing/degassing.[26] 2. Use a column oven for stable temperature control. 3. Ensure the column is fully equilibrated between runs. |

| No Peaks or Very Small Peaks | 1. Detector issue (e.g., lamp off for UV). 2. No sample injected (e.g., air in autosampler syringe). 3. Sample degradation. | 1. Check detector settings and status.[27] 2. Purge the pump and injector to remove air bubbles. 3. Prepare fresh samples and standards. |

References

- 1. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. hplc.eu [hplc.eu]

- 4. Separation and quantitation of free fatty acids and fatty acid methyl esters by reverse phase high pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. scielo.br [scielo.br]

- 7. Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC | Semantic Scholar [semanticscholar.org]

- 8. Normal-phase high-performance liquid chromatography of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A normal phase high performance liquid chromatography method for the separation of hydroxy and non-hydroxy neutral lipid classes compatible with ultraviolet and in-line liquid scintillation detection of radioisotopes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]

- 11. agilent.com [agilent.com]

- 12. mdpi.com [mdpi.com]

- 13. Fatty acids by high-performance liquid chromatography and evaporative light-scattering detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Determination of fatty acid methyl esters by GC-triple quadrupole MS using electron and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. benchchem.com [benchchem.com]

- 17. (Open Access) Development and validation of a HPLC-MS/MS method for the analysis of fatty acids - in the form of FAME ammonium adducts - in human whole blood and erythrocytes to determine omega-3 index. (2023) | N. N. Eroshchenko | 2 Citations [scispace.com]

- 18. benchchem.com [benchchem.com]

- 19. diverdi.colostate.edu [diverdi.colostate.edu]

- 20. aocs.org [aocs.org]

- 21. interchim.fr [interchim.fr]

- 22. ccc.chem.pitt.edu [ccc.chem.pitt.edu]